

# An In-depth Technical Guide to 7-Chloro-2-vinylquinoline

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## Compound of Interest

Compound Name: 7-Chloro-2-vinylquinoline

Cat. No.: B065175

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## Introduction

**7-Chloro-2-vinylquinoline**, systematically named 7-chloro-2-ethenylquinoline according to IUPAC nomenclature, is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.<sup>[1]</sup> Its quinoline core, substituted with a reactive vinyl group and a chlorine atom, makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, tailored for a technical audience.

## Chemical and Physical Properties

**7-Chloro-2-vinylquinoline** is a solid at room temperature with the molecular formula  $C_{11}H_8ClN$ .<sup>[1]</sup> A summary of its key computed and experimental properties is presented in Table 1.

| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | 7-chloro-2-ethenylquinoline                  | [1]    |
| CAS Number        | 177748-00-4                                  | [1][2] |
| Molecular Formula | C <sub>11</sub> H <sub>8</sub> ClN           | [1]    |
| Molecular Weight  | 189.64 g/mol                                 | [1]    |
| Appearance        | Grey crystalline solid                       | [3]    |
| Melting Point     | Not reported                                 |        |
| Boiling Point     | Not reported                                 |        |
| Solubility        | Soluble in ethyl acetate and petroleum ether | [3]    |

## Synthesis

The primary synthetic route to **7-Chloro-2-vinylquinoline** involves the reaction of its precursor, 7-chloro-2-methylquinoline, with formaldehyde. This method is outlined in various patents and provides a reliable means of production.[3]

### Synthesis of the Precursor: 7-Chloro-2-methylquinoline

The precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), can be synthesized via several established methods, including the Doebner-von Miller reaction or the Skraup reaction.[4][5][6][7][8][9] A common approach involves the reaction of 3-chloroaniline with crotonaldehyde under acidic conditions.[7][9]

## Experimental Protocol: Synthesis of 7-Chloro-2-vinylquinoline

The following protocol is adapted from a patented procedure for the synthesis of 2-vinylquinoline compounds.[3]

Materials:

- 7-chloro-2-methylquinoline (8.9 g, 0.05 mol)
- 37% Formaldehyde solution (5.27 mL, 0.065 mol)
- Triethylamine (0.4 mL)
- 95% Ethanol (11 mL)
- Diethylamine hydrochloride (6.175 g, 0.065 mol)
- Water (3 mL)
- Ethyl acetate
- Petroleum ether
- Saturated sodium chloride solution

Procedure:

- To a reaction flask, add 7-chloro-2-methylquinoline, 37% formaldehyde solution, triethylamine, and 8 mL of 95% ethanol.
- Stir the mixture and heat to 60°C until all solids are dissolved.
- In a separate beaker, prepare a solution of diethylamine hydrochloride in 3 mL of ethanol and 3 mL of water.
- Slowly add the diethylamine hydrochloride solution to the reaction mixture.
- Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete after 5 hours.
- Once the reaction is complete, remove the solvent under reduced pressure.
- To the residue, add 100 mL of water and extract with ethyl acetate (3 x 60 mL).
- Combine the organic layers and wash with a saturated sodium chloride solution.

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield **7-chloro-2-vinylquinoline** as a grey crystalline solid.

Yield: 6.38 g (67.1%)[3]

## Spectroscopic Data

While experimental spectra for **7-Chloro-2-vinylquinoline** are not readily available in peer-reviewed literature, data for its precursor and related compounds, along with predicted data, can be used for characterization.

### Spectroscopic Data for 7-Chloro-2-methylquinoline (Precursor)

| Technique           | Key Data  |
|---------------------|---|
| <sup>1</sup> H NMR  | Spectral data is available in chemical databases. |
| <sup>13</sup> C NMR | Spectral data is available in chemical databases. |
| IR Spectroscopy     | Spectral data is available in chemical databases. |
| Mass Spectrometry   | Spectral data is available in chemical databases. |

### Predicted Spectroscopic Data for 7-Chloro-2-vinylquinoline

Chemical databases provide predicted NMR, IR, and mass spectra for **7-Chloro-2-vinylquinoline** which can serve as a reference for experimental characterization.[10]

## Biological Activity and Potential Applications

While **7-Chloro-2-vinylquinoline** itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, particularly as antimicrobial and antifungal agents.

## Antifungal and Antibacterial Activity

Derivatives of **7-chloro-2-vinylquinoline** have been synthesized and evaluated for their ability to inhibit fungal biofilm formation.<sup>[11]</sup> Specifically, N-(3-((-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives have shown promising activity against *Candida albicans* biofilms.<sup>[11]</sup> Some of these compounds also exhibited good antifungal and antibacterial activity against various strains.<sup>[11]</sup>

The proposed mechanism for the anti-biofilm activity involves the inhibition of agglutinin-like sequence (Als) proteins on the fungal cell surface, which are crucial for adhesion and biofilm formation. This interaction likely occurs through hydrogen bonding and hydrophobic interactions between the compound and the protein's active site.

## General Mechanism of Action for Quinolines

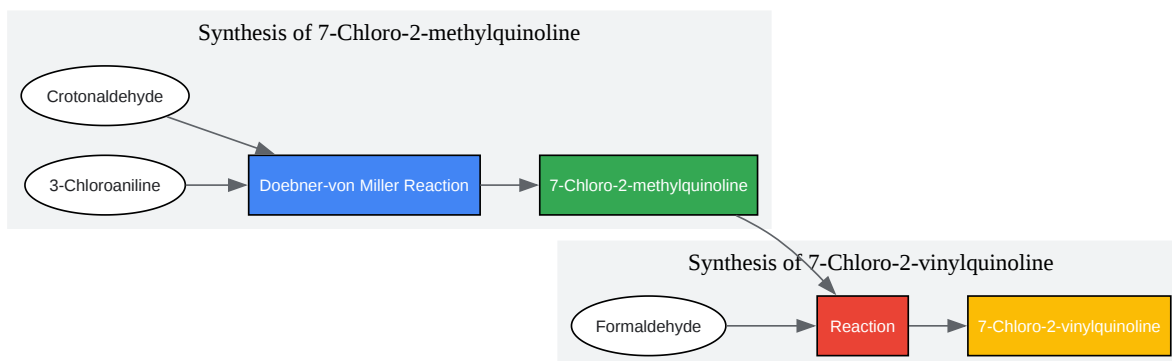
The antifungal activity of quinoline derivatives is often attributed to their ability to disrupt fungal cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Other proposed mechanisms for the antimicrobial action of quinolines include the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **7-Chloro-2-vinylquinoline**.

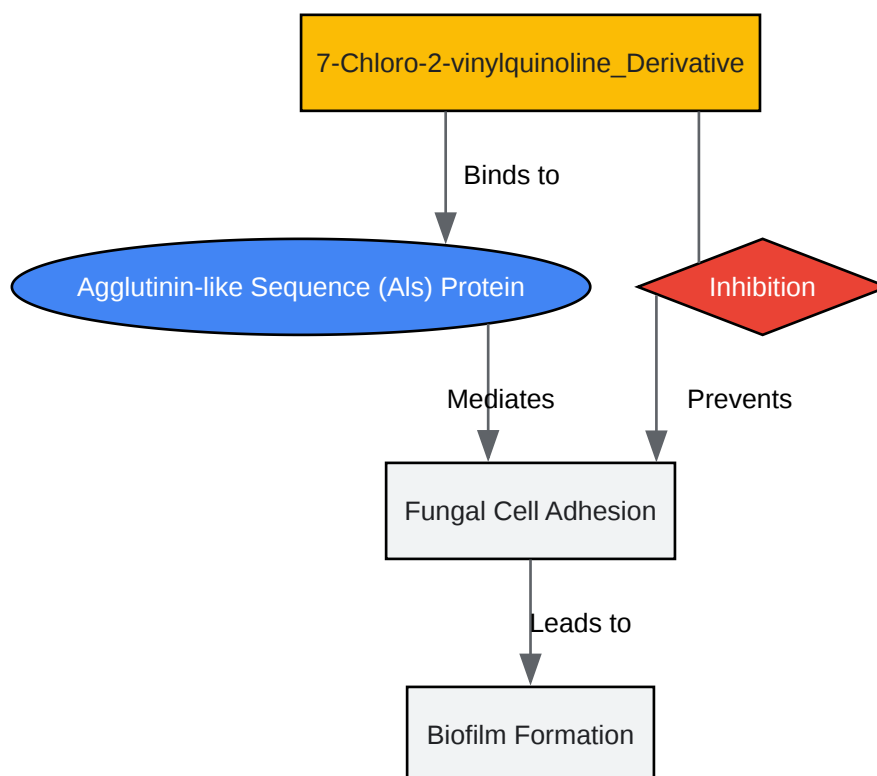
### Synthetic Workflow



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Caption: General synthetic workflow for **7-Chloro-2-vinylquinoline**.

## Proposed Antifungal Biofilm Inhibition Pathway



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Caption: Proposed mechanism of fungal biofilm inhibition.

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